molecular formula C15H18ClNO2 B3048547 3-(3-Phenoxypropoxy)aniline;hydrochloride CAS No. 17399-28-9

3-(3-Phenoxypropoxy)aniline;hydrochloride

Cat. No.: B3048547
CAS No.: 17399-28-9
M. Wt: 279.76 g/mol
InChI Key: AQWCIMYRXXHZHB-UHFFFAOYSA-N
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Description

3-(3-Phenoxypropoxy)aniline;hydrochloride is an organic compound with the molecular formula C15H18ClNO2 It is a derivative of aniline, where the aniline moiety is substituted with a 3-phenoxypropoxy group

Scientific Research Applications

3-(3-Phenoxypropoxy)aniline;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

Aniline hydrochloride, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It’s toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenoxypropoxy)aniline;hydrochloride typically involves the reaction of 3-phenoxypropyl bromide with aniline in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Base: Sodium hydroxide or potassium carbonate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Phenoxypropoxy)aniline;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 3-(3-Phenoxypropoxy)aniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxypropoxy group may enhance the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Aniline: The parent compound, which lacks the phenoxypropoxy group.

    Phenoxypropanolamines: Compounds with similar structural features but different functional groups.

    Quinone Derivatives: Oxidized forms of aniline derivatives.

Uniqueness: 3-(3-Phenoxypropoxy)aniline;hydrochloride is unique due to the presence of the phenoxypropoxy group, which can significantly alter its chemical and biological properties compared to similar compounds. This structural modification can enhance its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

3-(3-phenoxypropoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2.ClH/c16-13-6-4-9-15(12-13)18-11-5-10-17-14-7-2-1-3-8-14;/h1-4,6-9,12H,5,10-11,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWCIMYRXXHZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70638778
Record name 3-(3-Phenoxypropoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70638778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17399-28-9
Record name Benzenamine, 3-(3-phenoxypropoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17399-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 211322
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017399289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC211322
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-Phenoxypropoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70638778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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